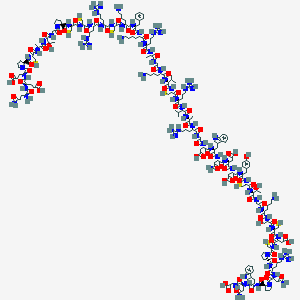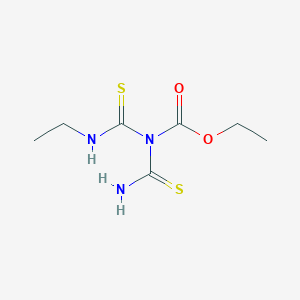
Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate, also known as EDC or EDDC, is a compound that has been widely used in scientific research. It is a carbamate derivative that has been shown to have potential applications in the field of medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. This inhibition leads to the disruption of DNA replication, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate has several advantages for use in lab experiments. It is easy to synthesize and has a low toxicity profile. It has also been shown to have a wide range of applications in various scientific fields. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous environments. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in medicine, agriculture, and environmental science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate is synthesized through the reaction of ethyl isocyanate with thiourea. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
Ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate has been used in various scientific research studies due to its potential applications in medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antitumor and antiviral activities. It has also been used as a potential treatment for Alzheimer's disease. In agriculture, this compound has been used as a pesticide and herbicide. It has also been shown to have potential applications in the control of plant diseases. In environmental science, this compound has been used as a water treatment agent to remove heavy metals and other pollutants from water.
Eigenschaften
CAS-Nummer |
134700-71-3 |
|---|---|
Molekularformel |
C7H13N3O2S2 |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
ethyl N-carbamothioyl-N-(ethylcarbamothioyl)carbamate |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-9-6(14)10(5(8)13)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,13)(H,9,14) |
InChI-Schlüssel |
ARYKLTHEUBRGLO-UHFFFAOYSA-N |
SMILES |
CCNC(=S)N(C(=S)N)C(=O)OCC |
Kanonische SMILES |
CCNC(=S)N(C(=S)N)C(=O)OCC |
Synonyme |
Carbamic acid, (aminothioxomethyl)[(ethylamino)thioxomethyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



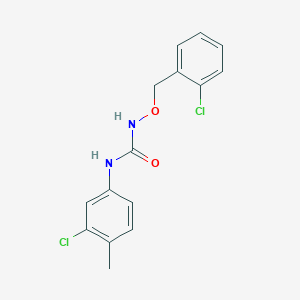
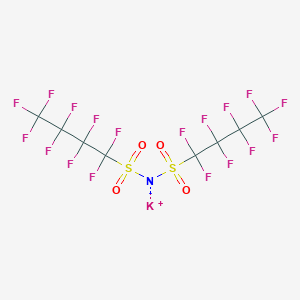
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
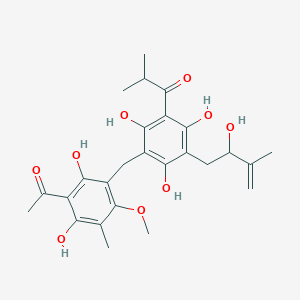
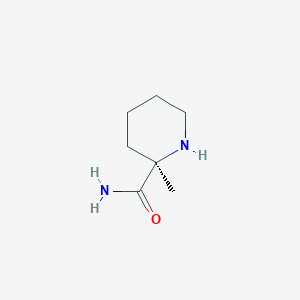
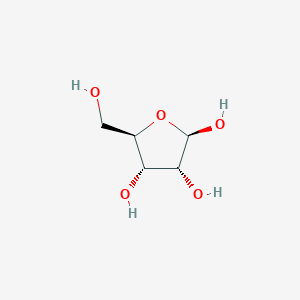
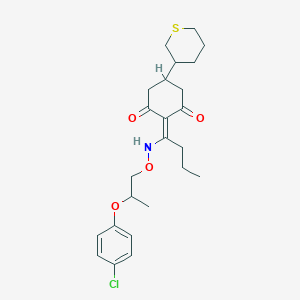
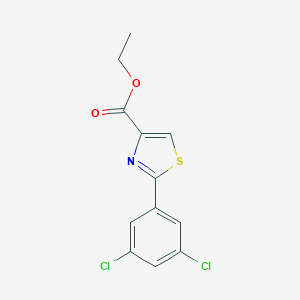
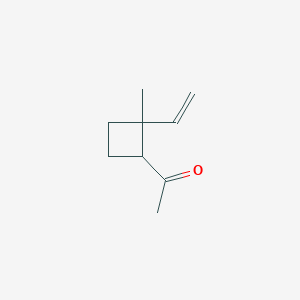
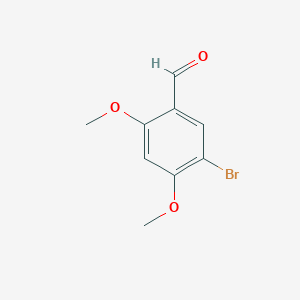
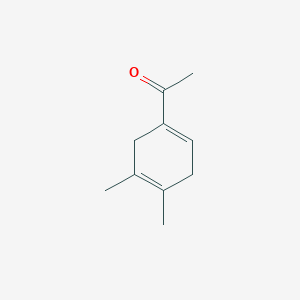
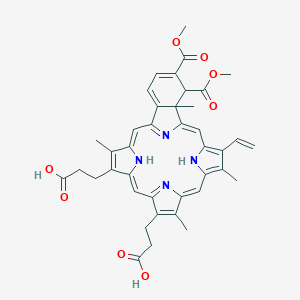
![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
